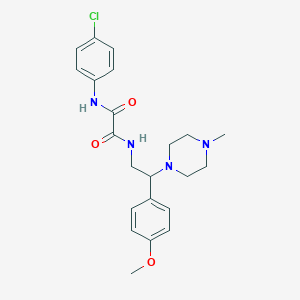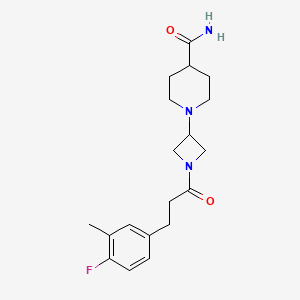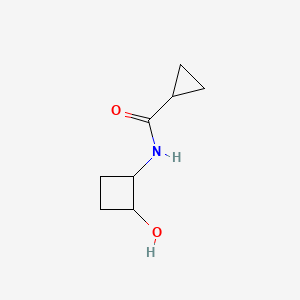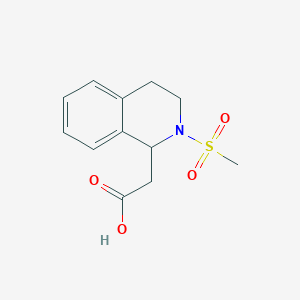![molecular formula C22H24N2O4 B2651631 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide CAS No. 851408-03-2](/img/structure/B2651631.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide” is a complex organic compound that contains a quinoline core, which is a bicyclic aromatic system with a nitrogen atom . Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a bicyclic system containing a benzene ring fused to a pyridine ring . It also contains dimethyl, dimethoxybenzamide, and ethyl groups attached to the quinoline core.Aplicaciones Científicas De Investigación
Psycho- and Neurotropic Profiling
Research on related quinolin-4-ones has demonstrated potential psycho- and neurotropic properties. A study on novel 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones showed specific sedative effects and considerable anti-amnesic activity, suggesting a similar structural compound could be of interest for psychoactive compound studies (Podolsky, Shtrygol’, & Zubkov, 2017).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the compound , have demonstrated potent cytotoxic activities against various cancer cell lines, indicating the potential of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Synthesis Routes
Studies on quinoxaline derivatives provide insight into efficient synthetic routes that could be applied to the synthesis of this compound, enhancing its availability for research and potential applications (Gorbunova & Mamedov, 2006).
Corrosion Inhibition
Quinoxalines have been studied for their corrosion inhibition properties, suggesting that similar compounds like this compound could serve as effective corrosion inhibitors for metals in acidic environments (Zarrouk et al., 2014).
Antiviral Properties
Research into novel quinoxaline derivatives has shown significant antiviral activities, highlighting the potential of structurally similar compounds to serve as bases for developing new antiviral agents (Elzahabi, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13-5-6-15-11-16(21(25)24-20(15)14(13)2)9-10-23-22(26)18-8-7-17(27-3)12-19(18)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHGBURTYMNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)

![(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2651556.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea](/img/structure/B2651561.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2651562.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)


![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2651571.png)